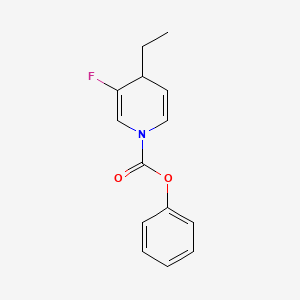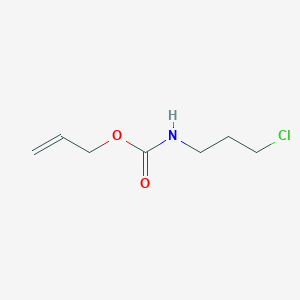
Prop-2-en-1-yl (3-chloropropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl (3-chloropropyl)carbamate is a chemical compound with a unique structure that combines an allyl group (prop-2-en-1-yl) and a chloropropyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (3-chloropropyl)carbamate typically involves the reaction of allyl alcohol with 3-chloropropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Allyl alcohol+3-chloropropyl isocyanate→Prop-2-en-1-yl (3-chloropropyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl (3-chloropropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl (3-chloropropyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl (3-chloropropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-en-1-yl carbamate: Lacks the chloropropyl group, making it less reactive in substitution reactions.
3-chloropropyl carbamate: Lacks the allyl group, reducing its potential for oxidation reactions.
Uniqueness
Prop-2-en-1-yl (3-chloropropyl)carbamate is unique due to the presence of both the allyl and chloropropyl groups, which allow it to undergo a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
647027-78-9 |
|---|---|
Fórmula molecular |
C7H12ClNO2 |
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
prop-2-enyl N-(3-chloropropyl)carbamate |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6H2,(H,9,10) |
Clave InChI |
QBPFEJHKMUAJBP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


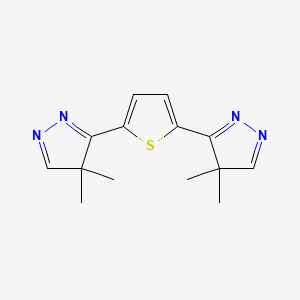
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
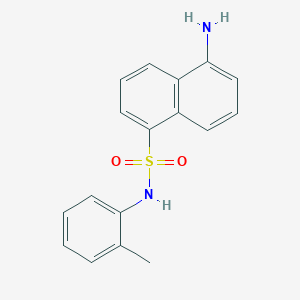
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
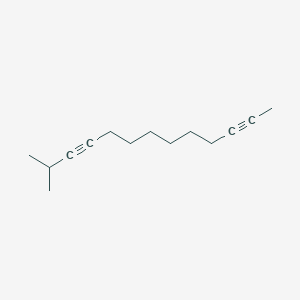
![2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile](/img/structure/B12607914.png)

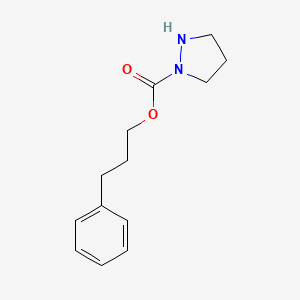
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
